In Vivo Pharmacodynamic Potency: (S)-Nitrendipine vs. (R)-Nitrendipine vs. Racemate
In a single-blind, placebo-controlled study in healthy subjects (n=6), 20 mg of (S)-nitrendipine produced significant cardiovascular and biochemical changes comparable to 20 mg of the racemate, while 20 mg and even 80 mg of (R)-nitrendipine elicited no significant changes from placebo [1]. The study concluded that the (S)-enantiomer is solely responsible for the observed pharmacological effects of the racemate and is at least an order of magnitude (≥10-fold) more potent than the (R)-enantiomer [1].
| Evidence Dimension | Change in Diastolic Blood Pressure (3h post-dose) |
|---|---|
| Target Compound Data | -9.1 mm Hg (after 20 mg S-nitrendipine) |
| Comparator Or Baseline | -7.4 mm Hg (after 20 mg racemic nitrendipine); No significant change (after 20 mg or 80 mg R-nitrendipine) |
| Quantified Difference | (S)-enantiomer is at least an order of magnitude (≥10-fold) more potent than (R)-enantiomer; 20 mg (S)-enantiomer achieves effect equivalent to 20 mg racemate |
| Conditions | Single-blind, placebo-controlled clinical trial; oral administration; measurements at 3h post-dose |
Why This Matters
This confirms that the (S)-enantiomer is the sole active eutomer, enabling precise dose-response studies without the confounding presence of the inactive (R)-distomer.
- [1] Mikus G, Mast V, Fischer C, Machleidt C, Kuhlmann U, Eichelbaum M. Stereoselectivity in cardiovascular and biochemical action of calcium antagonists: studies with the enantiomers of the dihydropyridine nitrendipine. Clin Pharmacol Ther. 1995 Jan;57(1):52-61. doi: 10.1016/0009-9236(95)90265-1. View Source
